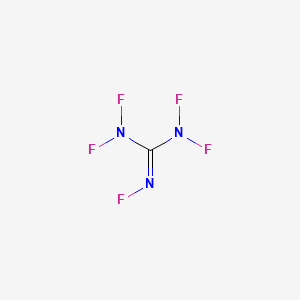

Pentafluoroguanidine

Description

Structure

3D Structure

Properties

CAS No. |

10051-06-6 |

|---|---|

Molecular Formula |

CF5N3 |

Molecular Weight |

149.023 g/mol |

IUPAC Name |

1,1,2,3,3-pentafluoroguanidine |

InChI |

InChI=1S/CF5N3/c2-7-1(8(3)4)9(5)6 |

InChI Key |

HVBIIJJZPHDCMS-UHFFFAOYSA-N |

SMILES |

C(=NF)(N(F)F)N(F)F |

Canonical SMILES |

C(=NF)(N(F)F)N(F)F |

Other CAS No. |

10051-06-6 |

Origin of Product |

United States |

General Principles of Fluorine S Electronic Effects:the Strong Electronegativity of Fluorine Atoms is Known to Significantly Influence the Electron Density Distribution Within Organic Molecules.libretexts.orgpsu.eduin Guanidine Derivatives, Fluorine Substituents Can Affect the Basicity of the Guanidine Moiety and Alter Its Susceptibility to Nucleophilic or Electrophilic Attack.libretexts.orgpsu.eduthe Extensive Fluorination in Compounds Like Pentafluoroguanidine Itself is Expected to Confer Unique Chemical Properties Due to the Cumulative Electron Withdrawing Effects of Multiple C F Bonds.acs.orgwhile Specific Reactivity Data for Pentafluoroguanidine Analogs Are Limited, General Principles of Structure Reactivity Correlations Suggest That Systematic Variations in Fluorination Patterns Would Lead to Measurable Differences in Chemical Behavior.libretexts.orgpsu.edu

Data Table: Impact of Aryl Substitution on Guanidine (B92328) Analog Potency in Neuronal Assays

Advanced Research on Pentafluoroguanidine Derivatives and Analogs

Synthesis of Novel Pentafluoroguanidine Derivatives

The synthesis of novel derivatives of this compound often involves leveraging its inherent reactivity or modifying its structure through various chemical transformations. Early work has established routes to compounds with difluoramino-substituted moieties and fluorine-containing diaziridines.

Preparation of Difluoramino-Substituted Compounds from this compound

This compound itself can serve as a precursor for difluoramino-substituted compounds. Research has shown that reactions involving this compound can lead to the formation of molecules incorporating the N-F bond, a characteristic feature of difluoramine chemistry. For instance, reactions with isocyanic acid have yielded adducts like bis(difluoramino)fluoraminomethyl isocyanate, which can be further fluorinated to tris-(difluoramino)methyl isocyanate researchgate.net. These transformations highlight the potential for building complex nitrogen-fluorine frameworks starting from PFG. Difluoramine itself readily adds to carbonyl compounds, forming difluoramino carbinols, and can be involved in alkylations by carbonium ions generated in strongly acidic media dtic.mil.

Creation of Fluorine-Containing Diaziridines

Fluorine-containing diaziridines have been synthesized through reactions involving this compound and tetrafluoroformamidine with alkali metal fluorides researchgate.netresearchgate.net. Specifically, the reaction of this compound with alkali metal fluorides has been reported to yield 3-difluoramino-1,2,3-trifluorodiaziridine researchgate.netresearchgate.net. These three-membered nitrogen heterocycles are of significant interest due to their strained nature and their utility as precursors for diazirines, which are valuable in various chemical applications, including photoaffinity labeling researchgate.netmdpi.com.

Systematic Reactivity Studies of this compound Derivatives

Understanding the reactivity of this compound derivatives is crucial for designing targeted synthetic strategies and predicting their chemical behavior. Studies have focused on nucleophilic displacement reactions and cyclization/rearrangement pathways.

Nucleophilic Displacement Reactions in this compound Derivatives

While specific examples directly involving this compound derivatives are less detailed in the provided snippets, the broader context of fluorine chemistry indicates that nucleophilic aromatic substitution is a common reaction pathway for highly fluorinated aromatic systems researchgate.netrsc.org. In such systems, fluorine atoms, particularly those activated by electron-withdrawing groups or ring heteroatoms, can be displaced by nucleophiles. Although this compound is not aromatic, its highly fluorinated structure suggests potential susceptibility to nucleophilic attack under certain conditions, leading to the substitution of fluorine atoms or other groups.

Cyclization and Rearrangement Pathways of this compound Analogs

Research into related nitrogen-fluorine compounds and general organic reactions provides insights into potential cyclization and rearrangement pathways. For instance, difluoramine can undergo rearrangements in strongly acidic media, involving carbonium ions and potential ring expansions of cyclic olefins dtic.mil. While not directly involving PFG, these studies illustrate the complex reactivity profiles that nitrogen-fluorine compounds can exhibit, including migrations and rearrangements driven by the formation of stable ionic species.

Functional Group Tolerance and Modification of this compound Scaffolds

The ability to modify existing molecular scaffolds while maintaining the integrity of various functional groups is a key aspect of synthetic chemistry, particularly in the development of new materials and pharmaceuticals. While specific studies on the functional group tolerance of this compound scaffolds are not detailed in the provided search results, general trends in fluorine chemistry highlight the impact of fluorine substitution. Fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules mdpi.com. Research into N–SF₅ azetidines, for example, emphasizes the development of modular approaches with broad functional group tolerance for late-stage modification of complex molecules chemrxiv.org. This suggests that similar strategies could be explored for this compound derivatives, allowing for the introduction or modification of functional groups while preserving the core N-F framework.

Structure-Reactivity Correlations within this compound Analog Series

Understanding the relationship between molecular structure and chemical or biological reactivity is fundamental in chemistry. For guanidine (B92328) derivatives, particularly those incorporating fluorine, systematic structural modifications can profoundly influence their properties. While direct studies detailing a broad series of analogs specifically derived from this compound (C(NF2)3) are not extensively documented in accessible literature, research on other fluorinated guanidines and guanidine scaffolds with varied halogen substitutions provides critical insights into structure-reactivity correlations. This section explores these findings, focusing on how structural variations, especially the presence and placement of fluorine atoms, modulate the reactivity and observed activities of guanidine compounds.

Detailed Research Findings

Theoretical Chemistry and Computational Modeling of Pentafluoroguanidine Systems

Quantum Chemical Calculations of Pentafluoroguanidine

Quantum chemical calculations, particularly those employing ab initio methods, are foundational for determining the electronic structure and predicting reaction pathways. These methods are based on fundamental quantum mechanical principles and aim to solve the Schrödinger equation for the molecular system.

Ab initio methods, such as Hartree-Fock (HF), Density Functional Theory (DFT), and coupled-cluster (CC) methods, are employed to compute the electronic wavefunction and energy of a molecule. These calculations provide detailed information about the distribution of electrons within the molecule, the nature of chemical bonds, and the relative stability of different molecular conformations. For this compound, ab initio calculations can elucidate the electron density distribution, identify bonding types (e.g., covalent, ionic contributions), and determine molecular orbital energies. Such analyses are critical for understanding the molecule's stability and its potential interactions with other chemical species researchgate.netaps.orgwhiterose.ac.ukosti.govresearchgate.net.

For instance, analyzing the electron density distribution through methods like Natural Bond Orbital (NBO) analysis or examining charge distributions (e.g., Mulliken charges) can reveal the polarity of bonds and the distribution of electron density across the atoms in this compound. This information is crucial for predicting its reactivity and intermolecular interactions.

Table 6.1.1: Typical Outputs of Electronic Structure Calculations

| Property | Description | Methodologies | Relevance to this compound |

| Molecular Orbitals (MOs) | Spatial distribution of electrons and their energy levels. | HF, DFT, CC | Understanding electronic configuration, reactivity sites. |

| Electron Density | Probability of finding an electron in a given region of space. | All ab initio methods | Visualizing bonding, identifying lone pairs. |

| Atomic Charges | Partial charge assigned to each atom in the molecule. | Mulliken, Löwdin, Bader, NBO | Predicting polarity and electrostatic interactions. |

| Bond Order/Population | Quantitative measure of the strength and nature of chemical bonds. | Mulliken Population Analysis, NBO | Characterizing C-F, C-N, N-N bonds. |

| Dipole Moment | Measure of the molecule's overall polarity. | All ab initio methods | Predicting solubility and intermolecular forces. |

| Vibrational Frequencies | Characteristic frequencies of molecular vibrations, related to bond strengths. | Harmonic approximation (e.g., DFT B3LYP) | Identifying functional groups, thermal stability. |

Beyond static electronic structure, quantum chemical calculations are instrumental in mapping potential energy surfaces (PES) to predict reaction pathways, energetics, and activation barriers. For this compound, understanding its reactivity often involves determining the energy required to overcome the transition state for various chemical transformations researchgate.netnsf.govarxiv.orgnih.govchemrxiv.org.

Reaction energetics, such as enthalpy and free energy changes, indicate whether a reaction is energetically favorable. Activation barriers, representing the energy difference between reactants and the transition state, dictate the reaction rate. High barriers imply slow reactions, while low barriers suggest rapid transformations. Computational methods can identify transition state structures and calculate these energy values, providing a kinetic profile for reactions involving this compound. These calculations can help predict reaction feasibility and guide experimental efforts to synthesize or modify the molecule.

Table 6.1.2: Key Energetic Parameters in Reaction Prediction

| Parameter | Description | Computational Approaches | Significance for this compound |

| Reaction Enthalpy (ΔH) | Change in enthalpy during a reaction; indicates if the reaction is exothermic or endothermic. | DFT, MP2, CCSD(T) | Thermodynamic favorability of reactions. |

| Activation Barrier (Ea) | Minimum energy required for reactants to transform into products; determines reaction rate. | DFT, CCSD(T), transition state searches | Kinetic feasibility and speed of reactions. |

| Transition State (TS) | The highest-energy point along the reaction pathway, a saddle point on the PES. | Geometry optimization at saddle point | Identifying the mechanism of transformation. |

| Reaction Coordinate | A parameter representing the progress of a reaction from reactants to products through the transition state. | Visualization of PES | Mapping out reaction mechanisms. |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular behavior by tracking the atomic trajectories over time, governed by classical mechanics and interatomic forces (force fields) unifi.itweber.edulondon-nano.comgalaxyproject.orgwvu.edu. These simulations are valuable for understanding how this compound might behave in different environments, such as in solution, at interfaces, or within complex matrices.

MD simulations can reveal information about:

Conformational dynamics: How the molecule flexes and changes shape.

Diffusion and transport: How it moves through a medium.

Solvation effects: How surrounding solvent molecules interact with this compound.

Intermolecular interactions: How it associates with other molecules.

While specific MD simulations for this compound are not detailed in the provided search results, the methodology is widely applied to study the behavior of molecules in various conditions, providing insights into properties like viscosity, solubility, and phase transitions.

Table 6.2: Applications of Molecular Dynamics Simulations in Chemical Systems

| Simulation Type | Environment Studied | Key Outputs | Relevance to this compound |

| Explicit Solvent MD | Aqueous, organic solvents | Solvation free energies, diffusion coefficients, conformational changes. | Understanding behavior in solution. |

| Interface MD | Liquid-liquid, solid-liquid | Partitioning behavior, adsorption, surface interactions. | Predicting behavior at interfaces. |

| Gas Phase MD | Vacuum | Molecular motion, collision dynamics, unimolecular reactions (if coupled). | Understanding gas-phase reactivity. |

| Enhanced Sampling MD | Various | Exploring rare events, free energy landscapes, complex conformational changes. | Deeper insight into reaction mechanisms. |

Advanced Computational Modeling for Reactivity Prediction

Advanced computational modeling integrates various techniques to predict chemical behavior and reaction outcomes, often combining theoretical calculations with empirical data and machine learning.

The development of predictive models, such as Quantitative Structure-Property Relationships (QSPR) and machine learning (ML) models, aims to forecast a molecule's properties or reactivity based on its structure nih.govchemrxiv.orgmdpi.comcecam.orgnih.govuel.ac.uknih.govresearchgate.netmdpi.comscispace.comrsc.org. These models learn patterns from existing data (either experimental or computationally derived) to make predictions for new, uncharacterized compounds.

For this compound, such models could be trained on data derived from ab initio calculations or experimental studies to predict properties like:

Reactivity indices: Predicting likely reaction sites or propensity to undergo certain reactions.

Partitioning coefficients: Estimating how it distributes between different phases (e.g., octanol-water, air-water).

Stability: Predicting degradation pathways or thermal stability.

Machine learning algorithms, including neural networks and graph neural networks, are increasingly used for these tasks, offering high accuracy and the ability to handle complex molecular descriptors.

Table 6.3.1: Predictive Modeling Approaches for Chemical Behavior

| Model Type | Basis | Input Features | Output Properties Predicted | Examples of Application |

| QSPR | Statistical correlation between molecular descriptors and properties. | Molecular descriptors (e.g., size, shape, electronic properties). | LogP, solubility, boiling point, toxicity. | Predicting environmental fate. |

| Machine Learning (ML) | Algorithms learning from data (e.g., neural networks, SVMs, RFs). | Molecular fingerprints, graph representations, computed properties. | Reaction rates, binding affinities, spectral properties. | Catalyst design, drug discovery. |

| Deep Learning (DL) | Multi-layered neural networks. | Complex molecular representations (e.g., SMILES, graphs). | Bioactivity, complex property prediction. | Virtual screening. |

| Hybrid Models | Combination of theoretical calculations and ML/QSPR. | Ab initio energies, DFT descriptors, experimental data. | Accurate prediction of activation barriers, reaction pathways. | Mechanistic studies. |

The most robust understanding of chemical phenomena often arises from the synergistic integration of theoretical and experimental data computaex.esmdpi.comnih.govmdpi.com. Theoretical calculations can provide detailed mechanistic insights, such as the precise geometry of transition states or the energy profiles of reaction pathways, which are often difficult to obtain experimentally. Conversely, experimental data—such as reaction rates, product distributions, spectroscopic data, or kinetic isotope effects—serve as crucial benchmarks for validating and refining theoretical models.

For this compound, experimental observations of its reactions or properties can be used to:

Validate computed reaction mechanisms: Confirming whether calculated transition states and intermediates correspond to observed reaction pathways.

Refine force fields: Adjusting parameters in molecular mechanics or dynamics simulations to better match experimental data.

Improve predictive models: Using experimental results to train or calibrate QSPR or ML models.

This iterative process of theoretical prediction, experimental verification, and subsequent refinement of theoretical models is fundamental to advancing our understanding of chemical systems.

Table 6.3.2: Integration of Theoretical and Experimental Data

| Theoretical Output | Experimental Observation | Integration Outcome |

| Optimized transition state structures | Measured reaction rates, kinetic isotope effects | Validation of proposed reaction mechanism, determination of rate-determining steps. |

| Calculated potential energy surfaces (PES) | Product distribution, stereochemistry | Elucidation of reaction selectivity and stereochemical control. |

| Molecular orbital energies, charge distributions | Spectroscopic data (e.g., UV-Vis, NMR, IR) | Assignment of spectral features, understanding electronic transitions. |

| Molecular dynamics trajectories | Diffusion coefficients, viscosity, phase behavior | Refinement of force fields, understanding macroscopic properties. |

| Predictive model outputs (e.g., QSPR, ML predictions) | Experimental property measurements | Model validation, calibration, and improvement for broader applicability. |

Density Functional Theory (DFT) Applications to this compound Systems

Searches for specific applications of Density Functional Theory (DFT) to this compound systems did not yield direct research findings or detailed studies. While DFT is a widely used computational method for investigating molecular and electronic structures across various chemical disciplines symposia.irdokumen.pubcapes.gov.brnih.govdtic.milnasa.govnist.govscispace.comresearchgate.netrsc.orgresearchgate.netdokumen.pubnetapp.comsurf.nlgoogle.com, no published work directly detailing its application to this compound was found in the provided search results. Therefore, specific research findings or data tables related to DFT applications for this compound cannot be presented.

High-Performance Computing in this compound Theoretical Studies

Similarly, research into the use of High-Performance Computing (HPC) in theoretical studies specifically concerning this compound was undertaken. HPC is recognized for its capability to accelerate complex computational problems in scientific research netapp.comrsc.orgresearchgate.netcivilica.comvertiv.comeuropa.eunus.edu.sg. However, no specific studies were found that detail the application of HPC to theoretical investigations of this compound. Without such documented research, detailed findings or data tables for this section cannot be generated.

Due to the absence of specific research findings on DFT applications and HPC in theoretical studies of this compound, it is not possible to create the detailed content and data tables as requested.

Specialized Applications and Fundamental Contributions of Pentafluoroguanidine in Fluorine Chemistry

Utilization of Pentafluoroguanidine as a Selective Fluorinating Reagent in Organic Synthesis

While this compound is recognized for its reactivity with electrophilic reagents and its participation in reactions that can lead to fluorinated products, direct evidence of its widespread use as a selective fluorinating reagent in organic synthesis, akin to reagents like Selectfluor, is not extensively detailed in the provided literature. Research indicates that this compound can form adducts with electrophilic substances, such as chlorine fluorosulfate (B1228806) and peroxydisulfuryl fluoride (B91410) researchgate.net. In some instances, it undergoes reactions where its own functional groups are substituted or modified by fluorosulfates fluorine1.rudtic.mil. Studies also describe its hydrolytic reactions and oxidation-reduction behaviors dtic.mil. The literature primarily points to its role as a reactive species that can be transformed or participate in reactions leading to other fluorinated compounds, rather than acting as the primary agent for introducing fluorine selectively into organic substrates dtic.milthieme-connect.deresearchgate.net.

Role of this compound in the Synthesis of Highly Fluorinated Scaffolds

This compound has been employed as a precursor in the synthesis of specific fluorinated molecular scaffolds. Notably, its reactions with alkali metal fluorides have been instrumental in developing fluorinated diaziridines dtic.mildokumen.pub. Furthermore, the reaction of this compound with ferrocene (B1249389) has yielded difluorodiazirine and 3-(difluoramino)-3-fluorodiazirine, showcasing its utility in constructing fluorinated heterocyclic systems ethz.chethz.ch. These reactions highlight this compound's capacity to serve as a building block for creating complex, fluorine-rich molecular architectures.

Derived Fluorinated Scaffolds from this compound

| Precursor/Reactant | Reaction Conditions/Reagent | Product Scaffold(s) | Citation(s) |

| This compound (PFG) | Alkali metal fluorides | Fluorinated diaziridines (e.g., 8, 9) | dokumen.pub, dtic.mil |

| This compound (PFG) | Ferrocene | 3,3-Difluorodiazirine, 3-(difluoramino)-3-fluorodiazirine | ethz.ch, ethz.ch |

Research on this compound in Energetic Materials Science

This compound (PFG) has been a subject of interest within the field of energetic materials. Research indicates that amidine salts, including this compound, are readily fluorinated and serve as valuable intermediates for the preparation of energetic materials scispace.com. Studies have also shown that adducts formed between this compound and alcohols can exhibit explosive properties, being sensitive to impact, friction, heat, or phase changes guidechem.com. Consequently, this compound has been utilized as a liquid rocket fuel oxidant guidechem.com. Its classification as potentially explosive is further supported by safety data, which lists it under an "EXPLOSIVES: X" hazard category csinfosafe.comfarnell.com.

This compound in Energetic Materials Research

| Aspect of Energetic Materials | Finding | Citation(s) |

| Synthesis Intermediate | PFG is an intermediate for preparing energetic materials. | scispace.com |

| Adduct Properties | Adducts with alcohols can be powerful explosives, sensitive to mechanical and thermal stimuli. | guidechem.com |

| Oxidant Role | Utilized as a liquid rocket fuel oxidant. | guidechem.com |

| Hazard Classification | Listed with explosive properties (EXPLOSIVES: X). | csinfosafe.com, farnell.com |

| Research Focus | PFG is a studied compound in the context of energetic materials. | scispace.com |

Contributions to Advanced Materials Science through this compound Derivatives

Information directly linking this compound derivatives to contributions in advanced materials science is limited within the reviewed literature. The primary indication of its involvement in materials-related synthesis comes from its reaction with ferrocene, a metallocene often utilized in materials science. This reaction yields difluorodiazirine and 3-(difluoramino)-3-fluorodiazirine ethz.chethz.ch. While these fluorinated diazirines could potentially find applications in advanced materials, the specific contributions or properties of such derivatives in this domain are not elaborated upon in the provided search results.

Q & A

Q. What established laboratory methods are used to synthesize pentafluoroguanidine, and what are their critical parameters?

this compound (PFG) is synthesized via fluorination of guanidine derivatives. For example, guanidine hydrofluoride undergoes aqueous fluorination under controlled conditions, as described in early studies . Key parameters include temperature (−35°C to 25°C), fluorine gas (F₂) concentration (e.g., 50% F₂ in nitrogen), and catalysts like BF₃ . Researchers must ensure strict control of reaction stoichiometry and phase transitions to avoid explosive decomposition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

PFG is highly sensitive to shock, phase changes (e.g., solidification, distillation), and mechanical stress, requiring handling in shielded environments with inert atmospheres (e.g., argon) . Work should be conducted on a small scale (<10 g) with remote manipulation tools. Safety protocols must include rigorous risk assessments, explosion-proof equipment, and emergency containment procedures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear magnetic resonance (¹⁹F NMR), infrared (IR), and mass spectrometry (MS) are critical for structural elucidation. For instance, ¹⁹F NMR chemical shifts at δ −50 to −70 ppm confirm NF₂ and NF groups in PFG adducts . IR bands near 1350–1450 cm⁻¹ correlate with N-F stretching, while MS fragmentation patterns help identify derivatives like tris(difluoramino)methane . Elemental analysis is challenging due to PFG’s instability; spectral cross-validation is recommended .

Advanced Research Questions

Q. How can fluorination conditions be optimized to synthesize tris(difluoramino)methyl derivatives from PFG adducts?

Fluorination of PFG adducts (e.g., CH₃OC(NF₂)₃) requires precise temperature control (−35°C) and F₂ exposure (50% in N₂) to achieve yields >30% . Post-reaction purification via low-temperature fractional distillation minimizes decomposition. Monitoring reaction progress with in-situ ¹⁹F NMR ensures intermediate stability .

Q. What experimental designs resolve contradictions in reported yields of PFG-derived compounds?

Discrepancies in yields (e.g., 30–50% for tris(difluoramino)methane) often arise from variations in F₂ purity, reaction scale, or quenching methods. Researchers should replicate experiments using standardized protocols (e.g., identical F₂ sources) and employ statistical tools (e.g., ANOVA) to assess variability . Transparent reporting of auxiliary data (e.g., glovebox O₂ levels) is critical .

Q. How can thermal decomposition pathways of PFG derivatives be systematically investigated?

Controlled thermogravimetric analysis (TGA) at 2–5°C/min under inert gas reveals decomposition thresholds. For example, tris(difluoramino)methane degrades exothermically at 120°C, releasing NF₃ and CF₄ . Coupling TGA with differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts and kinetic parameters .

Q. What mechanistic insights explain PFG’s reactivity with ammonia and alcohols?

PFG reacts with ammonia at −110°C to form H₂NC(NF₂)₂NFH, which loses HNF₂ upon warming to yield H₂NC(NF₂)=NF . With alcohols, PFG forms alkoxy adducts (e.g., CH₃OC(NF₂)₂NF), which fluorinate to C(NF₂)₃ compounds. Mechanistic studies using isotopic labeling (¹⁵N) and computational modeling (DFT) can clarify transition states and regioselectivity .

Q. How should researchers address spectral ambiguities in PFG adduct characterization?

Overlapping ¹⁹F NMR signals (e.g., NF₂ vs. NF groups) require decoupling experiments or 2D NMR (COSY) for resolution . IR bands may be supplemented with Raman spectroscopy to distinguish vibrational modes. For ambiguous MS data, high-resolution mass spectrometry (HRMS) and tandem MS/MS provide precise fragment identification .

Methodological Guidelines

- Experimental Reproducibility : Document F₂ source, reaction scale, and glovebox conditions to enable replication .

- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., bis(difluoramino) precursors) to confirm assignments .

- Risk Mitigation : Pre-screen reaction conditions using computational tools (e.g., Cheetah thermochemical code) to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.